EBV-EA Inhibition: Ganolactone B Exhibits No Activity While In-Class Analogs Show Potent Inhibition
Ganolactone B (referred to as ganolactone 27) was tested alongside 32 other lanostane-type triterpenoids and sterols from Ganoderma lucidum for inhibitory effects on TPA-induced Epstein-Barr virus early antigen (EBV-EA) induction in Raji cells. While the majority of tested compounds (including lucidenic acids and ganoderic acids) showed potent inhibition with IC50 values ranging from 235 to 370 mol ratio/32 pmol TPA, ganolactone B demonstrated no inhibitory effect [1]. This represents a qualitative, not merely quantitative, functional divergence.
| Evidence Dimension | EBV-EA induction inhibition |
|---|---|
| Target Compound Data | No inhibitory effect |
| Comparator Or Baseline | Lucidenic acids and ganoderic acids (multiple compounds) |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | Raji cells; TPA (32 pmol) induction; IC50 expressed as mol ratio/32 pmol TPA |
Why This Matters
This functional divergence indicates that Ganolactone B is not suitable for studies targeting EBV-EA-mediated tumor promotion pathways, a key differentiator for researchers screening Ganoderma triterpenoids for anti-tumor promoting applications.
- [1] Akihisa T, Nakamura Y, Tagata M, Tokuda H, Yasukawa K, Uchiyama E, Suzuki T, Kimura Y. Anti-inflammatory and anti-tumor-promoting effects of triterpene acids and sterols from the fungus Ganoderma lucidum. Chem Biodivers. 2007;4(2):224-231. View Source
